molecular formula C10H9N5O3 B8644102 N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide CAS No. 72716-67-7

N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide

Cat. No.: B8644102
CAS No.: 72716-67-7
M. Wt: 247.21 g/mol
InChI Key: RHHFNUQDIRYPSI-UHFFFAOYSA-N
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Description

N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with dihydropyrimidine intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide stands out due to its unique combination of a pyridine ring and a dihydropyrimidine core, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for a wide range of applications in various fields.

Properties

CAS No.

72716-67-7

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

N-[6-oxo-5-(pyridin-3-ylmethyl)-1H-pyrimidin-2-yl]nitramide

InChI

InChI=1S/C10H9N5O3/c16-9-8(4-7-2-1-3-11-5-7)6-12-10(13-9)14-15(17)18/h1-3,5-6H,4H2,(H2,12,13,14,16)

InChI Key

RHHFNUQDIRYPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CN=C(NC2=O)N[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(a)(i) Sodium (1.15 g) was dissolved in methanol (50 ml), and nitroguanidine (4.7 g) was added to the cooled solution. The mixture was refluxed for 45 minutes, ethyl 2-formyl-3-(3-pyridyl)propionate (9.3 g) was added portionwise and the mixture was refluxed for 45 hours and evaporated to dryness. Water was added to the residue and the mixture was extracted with chloroform. The aqueous phase was adjusted to pH 5 with acetic acid, and the solid which was precipitated was filtered off, washed and dried to give 2-nitroamino-5-(3-pyridylmethyl)-4-pyrimidone, m.p. 214.5°-216°, in 38% yield.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three

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